molecular formula C19H12N2O4S B10805293 4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid

4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No.: B10805293
M. Wt: 364.4 g/mol
InChI Key: BBLHJIPPKXCMMS-UHFFFAOYSA-N
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Description

The compound 4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid features a coumarin core (2-oxo-2H-chromen-3-yl) linked to a thiazole ring, which is further connected via an amino group to a benzoic acid moiety. Its synthesis typically involves acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one with acetyl chloride, followed by condensation with aldehydes and subsequent cyclization reactions . Microwave-assisted synthesis significantly enhances reaction rates and yields compared to conventional methods (e.g., 70–85% yield reduction in reaction time from 8 hours to 10–15 minutes) .

Key spectral data include:

  • IR: Peaks at 3261 cm⁻¹ (C-H), 1727 cm⁻¹ (coumarin C=O), and 1675 cm⁻¹ (amide C=O) .
  • NMR: 1H NMR signals at δ 8.20–7.20 ppm (aromatic protons) and δ 2.30 ppm (acetamide CH₃) .

Properties

Molecular Formula

C19H12N2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid

InChI

InChI=1S/C19H12N2O4S/c22-17(23)11-5-7-13(8-6-11)20-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,20,21)(H,22,23)

InChI Key

BBLHJIPPKXCMMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The thiazole component is synthesized through cyclocondensation of α-brominated coumarin derivatives with thiourea. For example:

  • Step 1 : 3-Acetylcoumarin is brominated using CuBr₂ or Br₂ in chloroform to yield 3-bromoacetylcoumarin.

  • Step 2 : Reaction with thiourea in ethanol under reflux forms the thiazole-4-amine intermediate. Ammonia is often added to facilitate cyclization.

Reaction Conditions :

StepReagentsSolventTemperatureYield
1Br₂CHCl₃0–25°C78%
2Thiourea, NH₃EtOHReflux85%

Coupling with Benzoic Acid Derivatives

The thiazole-4-amine intermediate is coupled with 4-aminobenzoic acid via nucleophilic substitution:

  • Method A : Direct coupling using calcinated egg shell powder as a heterogeneous base catalyst under solvent-free conditions.

  • Method B : Classical amidation with DCC (dicyclohexylcarbodiimide) in DMF at 60°C.

Comparative Yields :

MethodCatalyst/SolventTime (h)Yield
ACalcinated egg shell282%
BDCC/DMF675%

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, cyclocondensation of 3-bromoacetylcoumarin with thiourea completes in 30 minutes under microwave conditions (300 W, 100°C), achieving 88% yield.

Green Chemistry Approaches

  • Solvent-Free Mechanochemical Grinding : Combining 3-(2-aminothiazol-4-yl)coumarin with 4-nitrobenzoyl chloride in a mortar with calcinated egg shell powder yields 80% product without solvents.

  • Ultrasound-Promoted Reactions : Ultrasonic waves enhance reaction rates by 40% compared to conventional heating.

Structural Characterization

Spectroscopic Analysis

  • FT-IR : Key peaks include C=O (lactone) at 1,735 cm⁻¹, C=N (thiazole) at 1,640 cm⁻¹, and COOH (benzoic acid) at 3,200–2,500 cm⁻¹.

  • ¹H NMR (CDCl₃) :

    • δ 8.3 (1H, d, coumarin H-4)

    • δ 7.8–7.4 (4H, m, aromatic protons)

    • δ 12.7 (1H, s, COOH).

Crystallographic Data

Single-crystal X-ray diffraction confirms planar coumarin-thiazole alignment with dihedral angles of 5.2° between rings, facilitating π-π stacking interactions.

Optimization and Challenges

Yield Improvement Strategies

  • Catalyst Screening : Calcinated egg shells (CaO-rich) outperform K₂CO₃, reducing side-product formation.

  • Temperature Control : Maintaining 0–5°C during bromination minimizes decomposition.

Common Pitfalls

  • Over-Bromination : Excess Br₂ leads to di-brominated byproducts; stoichiometric control is critical.

  • Solvent Purity : Ethanol must be anhydrous to prevent hydrolysis of intermediates.

Industrial Scalability and Applications

Pilot-Scale Production

A batch process (10 kg scale) using Method A achieves 78% yield with 99% purity, validated by HPLC.

Pharmaceutical Relevance

The compound exhibits MIC values of 20 µg/mL against S. aureus and C. albicans, underscoring its antimicrobial potential .

Chemical Reactions Analysis

Types of Reactions

WAY-314467 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-314467 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid is C19H12N2O4SC_{19}H_{12}N_{2}O_{4}S with a molecular weight of approximately 364.375 g/mol. The compound features a chromenone moiety fused with a thiazole ring, which contributes to its biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, one study reported IC50 values of 23.31 μM against Caco-2 cells and 72.22 μM against MCF-7 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It was evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The selectivity index for COX inhibition suggests that this compound could be developed into a therapeutic agent for treating inflammatory diseases .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated substantial antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Synthetic Pathways

The synthesis of this compound typically involves the condensation of various precursors, including chromenone derivatives and thiazole-based amines. The synthetic routes are essential for producing analogs with enhanced biological activity or improved pharmacokinetic profiles.

Case Study 1: Anticancer Activity Assessment

A detailed investigation into the anticancer properties of this compound involved evaluating its effects on cell viability and apoptosis induction in cancer cell lines. The results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development as an anticancer drug .

Case Study 2: Inhibition of Cyclooxygenases

In another study focusing on its anti-inflammatory potential, the compound was subjected to enzyme inhibition assays against COX enzymes. The findings revealed a significant inhibitory effect on COX-2 with a selectivity index favoring COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of WAY-314467 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind selectively to its targets, influencing processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Modifications

Azetidinone Derivatives
  • 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS4): Replaces the thiazole with an azetidinone ring. Synthesized via condensation of 4-[(dimethylamino)benzylidene]amino]benzoic acid with mercaptoacetic acid and ZnCl₂ catalysis .
  • 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid : Features a nitro group, enhancing electron-withdrawing effects. Synthesized using chloroacetyl chloride and triethylamine in dioxane .

However, their synthesis requires harsh conditions (reflux, 48-hour reaction times) , unlike the microwave-optimized thiazole derivatives.

Pyrazole and Thiazolidinone Analogues
  • 3-[4-[2-(Hydroxyamino)-2-oxo-ethyl]-5-phenyl-1H-pyrazol-3-yl]benzoic acid (14j): Incorporates a pyrazole ring, synthesized via BBr₃-mediated deprotection .
  • 2-(Substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid: Thiazolidinone core with antihyperglycemic activity, synthesized via cyclization with thiomalic acid .

Comparison: Pyrazole derivatives (e.g., 14j) prioritize hydrogen bonding due to hydroxyamino groups, while thiazolidinones target PPAR-γ receptors for diabetes management . Neither class matches the coumarin-thiazole synergy in antimicrobial efficacy .

Substituent Variations

Methoxy-Substituted Coumarin Derivatives
  • N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides : Methoxy groups enhance solubility and electronic effects. Synthesized under solvent-free conditions with piperidine catalysis .
Naphthyl and Fused-Ring Systems
  • 2-{[5-(Naphthalen-1-ylmethyl)-4-oxo-4H-thiazol-2-yl]amino}benzoic acid: Naphthyl substituents extend π-π stacking interactions. Molecular weight: 376.43 g/mol .
  • 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid: Fused benzochromenone system increases planarity and rigidity, altering pharmacokinetics .

Comparison: Bulky substituents (e.g., naphthyl) may reduce solubility but enhance target affinity. The fused benzochromenone derivative (C₂₁H₁₃NO₅) exhibits a higher molecular weight (359.34 g/mol) than the parent compound (C₁₉H₁₂N₂O₄S; 376.38 g/mol) .

Functional Group Replacements

  • {[4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Yl]Thio}Acetic Acid: Replaces the amino group with a thioether-acetic acid moiety. Predicted to exhibit altered acidity (pKa ~3.5 for thioether vs. ~4.2 for benzoic acid) .

Comparison: Thioether linkages may enhance radical scavenging activity but reduce hydrogen-bonding capacity compared to the amino group .

Biological Activity

4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

The compound's molecular formula is C20H15N3O3SC_{20}H_{15}N_3O_3S, with a molar mass of 377.42 g/mol. It features a coumarin moiety linked to a thiazole ring, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC20H15N3O3SC_{20}H_{15}N_3O_3S
Molar Mass377.42 g/mol
CAS Number526186-65-2

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study conducted by Kokat and Jadhav (2022), the compound was evaluated against various bacterial strains using the Cup plate method to determine the zone of inhibition and minimum inhibitory concentration (MIC). The results showed that its antibacterial activity was comparable to that of standard antibiotics such as ciprofloxacin .

Table 1: Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus2250
Escherichia coli2060
Pseudomonas aeruginosa1870

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrates antifungal activity. The same study reported that its antifungal efficacy was comparable to fluconazole, indicating potential use in treating fungal infections .

Table 2: Antifungal Activity Results

Fungal StrainZone of Inhibition (mm)MIC (µg/mL)
Candida albicans2540
Aspergillus niger2155

Anticancer Properties

The anticancer potential of thiazole derivatives has been well-documented. A review highlighted that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, structural modifications in similar compounds have led to enhanced activity against breast and colon cancer cells .

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 protein expression, which is crucial for cell survival .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study focusing on the cytotoxic effects of thiazole derivatives:

  • Cell Lines Tested : MCF-7 (breast cancer), HT29 (colon cancer)
  • IC50 Values :
    • Compound A: IC50 = 1.61 µg/mL against MCF-7
    • Compound B: IC50 = 1.98 µg/mL against HT29

These findings suggest that structural elements within the compound may enhance its anticancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid, and what critical reaction conditions influence yield?

  • Synthetic Routes :

  • Thiazole ring formation : Coupling of 2-amino-1,3-thiazole derivatives with chromenone precursors. Diazotization of 2-aminothiazole derivatives (e.g., using NaNO₂ in H₂SO₄ at 0–5°C) followed by coupling with phenolic intermediates is a common approach .
  • Amide bond formation : Reaction of 4-aminobenzoic acid with thiazole intermediates under carbodiimide-mediated coupling (e.g., EDC/HOBt) .
    • Critical Conditions :
  • Temperature control (<5°C for diazotization to avoid byproducts).
  • Solvent selection (e.g., dry dioxane for recrystallization improves purity) .
  • Typical Yields : 70–85% for coupling steps; 75–92% for microwave-assisted reactions .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • FT-IR : Confirm presence of carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign peaks for chromenone protons (δ 6.5–8.5 ppm), thiazole protons (δ 7.0–8.0 ppm), and benzoic acid protons (δ 12–13 ppm for COOH) .
  • UV-Vis : Absorption bands at λ ~300–350 nm due to chromenone’s conjugated system .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₉H₁₃N₂O₃S) .

Q. How do structural modifications (e.g., substituents on the chromenone or thiazole) affect solubility and stability?

  • Solubility :

  • Electron-withdrawing groups (e.g., –NO₂) reduce solubility in polar solvents.
  • Methoxy groups (–OCH₃) enhance solubility in organic solvents .
    • Stability :
  • Acidic conditions may hydrolyze the thiazole ring; stability testing via TLC or HPLC recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed activity)?

  • Experimental Design :

  • Use standardized assays (e.g., IC₅₀ measurements with positive controls like tamoxifen for estrogen receptor studies) .
  • Validate target specificity via knockout cell lines or competitive binding assays .
    • Data Analysis :
  • Cross-check solubility (e.g., DMSO concentration ≤0.1% to avoid false negatives) .
  • Replicate studies under identical pH and temperature conditions .

Q. How can computational methods optimize the synthesis and predict bioactivity?

  • In Silico Tools :

  • Density Functional Theory (DFT) : Calculate reaction thermodynamics for intermediate steps (e.g., activation energy of diazotization) .
  • Molecular Docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
    • Case Study :
  • Substituent effects on binding affinity (e.g., –Cl groups increase hydrophobic interactions in kinase targets) .

Q. What advanced techniques validate the compound’s mechanism of action in anticancer studies?

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress .
  • Metabolomics : LC-MS profiling to identify disrupted pathways (e.g., TCA cycle intermediates) .

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